Butan-2-yl naphthalene-1-sulfonate
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Overview
Description
Butan-2-yl naphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The sulfonation process can be carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative . The subsequent alkylation with butan-2-yl chloride in the presence of a base such as sodium hydroxide completes the synthesis .
Industrial Production Methods: Industrial production of butan-2-yl naphthalene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Butan-2-yl naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butan-2-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar chemical properties but different applications.
Sodium sulfinates: These compounds share the sulfonate functional group and are used in similar chemical reactions.
Uniqueness: Butan-2-yl naphthalene-1-sulfonate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Biological Activity
Butan-2-yl naphthalene-1-sulfonate (BNAS) is a sulfonated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of BNAS, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring system substituted with a butan-2-yl group and a sulfonate moiety. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of BNAS is primarily attributed to its ability to interact with various molecular targets within cells:
- Protein Interaction : The sulfonate group can form ionic bonds with positively charged residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.
- Reactive Oxygen Species (ROS) Generation : BNAS has been shown to induce oxidative stress in target cells, leading to increased ROS production. This mechanism is critical in mediating apoptosis in cancer cells .
Antimicrobial Activity
BNAS exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains:
- Bacterial Inhibition : BNAS has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.
- Fungal Activity : Research indicates that BNAS can inhibit the growth of pathogenic fungi such as Candida albicans. The compound induces apoptosis in fungal cells by increasing mitochondrial membrane permeability and ROS levels .
Anticancer Activity
The anticancer potential of BNAS has been explored in various studies:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that BNAS can induce cell cycle arrest and apoptosis. For instance, treatment with BNAS resulted in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Mechanistic Insights : Molecular docking studies have suggested that BNAS can bind to key proteins involved in cell proliferation and survival pathways, thereby inhibiting tumor growth .
Comparative Analysis
To better understand the uniqueness of BNAS, it is beneficial to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | ROS generation; protein inhibition |
Naphthalene-2-sulfonic acid | Moderate | Low | Membrane disruption |
Sodium sulfinates | Low | Variable | Varies by specific sulfinates |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of BNAS against Candida albicans. Results indicated that BNAS treatment led to significant reductions in fungal viability, correlating with increased ROS levels and apoptosis markers .
- Cancer Cell Studies : In another investigation, BNAS was tested on human breast cancer cell lines. The findings revealed that BNAS induced G2/M phase arrest and promoted apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Properties
CAS No. |
143409-29-4 |
---|---|
Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
butan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 |
InChI Key |
HBWOPOTVWONPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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